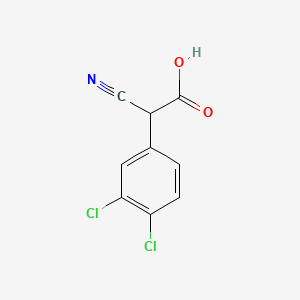

2-Cyano-2-(3,4-dichlorophenyl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyano-2-(3,4-dichlorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO2/c10-7-2-1-5(3-8(7)11)6(4-12)9(13)14/h1-3,6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQOFJNONRKFLML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C#N)C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 2 Cyano 2 3,4 Dichlorophenyl Acetic Acid and Its Precursors

Convergent and Divergent Synthetic Routes

The construction of 2-cyano-2-(3,4-dichlorophenyl)acetic acid can be approached through both convergent and divergent synthetic strategies. These routes hinge on the initial formation of the 3,4-dichlorophenylacetic acid scaffold, followed by the strategic introduction of the cyano group at the alpha-position.

Synthesis of the 3,4-Dichlorophenyl Acetic Acid Scaffold

The 3,4-dichlorophenylacetic acid scaffold is a crucial precursor, and its synthesis can be achieved through several established methods. cymitquimica.comnih.govsigmaaldrich.com One common approach involves the hydrolysis of 3,4-dichlorophenylacetonitrile (B104814). This nitrile can be prepared from the corresponding 3,4-dichlorobenzyl chloride via nucleophilic substitution with a cyanide salt. google.com The subsequent hydrolysis of the nitrile to the carboxylic acid can be performed under acidic or basic conditions. researchgate.netresearchgate.net

Another viable route is the Willgerodt-Kindler reaction, which can convert 3,4-dichloroacetophenone into the corresponding thiomorpholide, followed by hydrolysis to yield 3,4-dichlorophenylacetic acid. wikipedia.orgmsu.edudesigner-drug.comsynarchive.comorganic-chemistry.org This reaction is particularly useful as it allows for the transformation of a readily available ketone into the desired carboxylic acid. The use of phase transfer catalysis can significantly reduce reaction times in the hydrolysis step. designer-drug.com

Furthermore, 3,4-dichlorobenzaldehyde (B146584) can serve as a starting material. It can be converted to 3,4-dichlorophenylmethylcarbinol, which can then be further processed to yield the target acetic acid derivative. orgsyn.org The oxidation of 3,4-dichlorotoluene (B105583) can also lead to the formation of 3,4-dichlorobenzoic acid, which would require subsequent homologation to afford the desired acetic acid.

| Starting Material | Reagents | Product | Notes |

| 3,4-Dichlorobenzyl chloride | 1. NaCN or KCN2. H+ or OH-, H2O | 3,4-Dichlorophenylacetic acid | Two-step process involving cyanation followed by hydrolysis. google.comresearchgate.net |

| 3,4-Dichloroacetophenone | 1. Morpholine, Sulfur2. H+ or OH-, H2O | 3,4-Dichlorophenylacetic acid | Willgerodt-Kindler reaction followed by hydrolysis. wikipedia.orgdesigner-drug.com |

| 3,4-Dichlorobenzaldehyde | Multi-step synthesis | 3,4-Dichlorophenylacetic acid | Involves reduction and further functional group manipulation. orgsyn.org |

Introduction of the Cyano Functionality at the Alpha-Carbon

With the 3,4-dichlorophenylacetic acid scaffold in hand, the next critical step is the introduction of a cyano group at the alpha-carbon. One potential method is the α-halogenation of the carboxylic acid, followed by nucleophilic substitution with a cyanide salt. For instance, α-chlorination of substituted phenylacetic acids can be achieved using trichloroisocyanuric acid (TCCA) and catalytic phosphorus trichloride (B1173362) (PCl3) under solvent-free conditions.

Decarboxylative cyanation presents another modern approach. This method can involve photoredox catalysis, where an aliphatic carboxylic acid is converted to the corresponding nitrile. organic-chemistry.org This technique often utilizes an inexpensive organic photocatalyst and a cyanation reagent like tosyl cyanide (TsCN) under mild, room temperature conditions. organic-chemistry.org

Knoevenagel Condensation Approaches for Related Cyanoacrylates

The Knoevenagel condensation is a powerful tool for the formation of carbon-carbon double bonds and is particularly relevant for the synthesis of α,β-unsaturated cyano compounds, which can be precursors or related structures to the target molecule. chemicalbook.com This reaction typically involves the condensation of an active methylene (B1212753) compound, such as a cyanoacetate (B8463686), with an aldehyde or ketone.

Catalytic Systems in Knoevenagel Condensations (e.g., amine-catalyzed)

A variety of catalytic systems have been developed to promote the Knoevenagel condensation. Weakly basic amines, such as piperidine (B6355638) and pyridine (B92270), are classic catalysts for this transformation. The reaction can also be catalyzed by a range of other systems, including:

Amine-functionalized catalysts: Modified polyacrylamide containing amino functionality has been shown to be an efficient heterogeneous catalyst in both water and solvent-free systems.

Metal-based catalysts: Bismuth(III) triflate (Bi(OTf)3) has been reported as an effective catalyst under solvent-free conditions.

Photocatalysts: Carbon dots have been employed as photocatalysts, demonstrating enhanced catalytic performance under light irradiation.

Optimization of Reaction Conditions for Yield and Selectivity

The yield and selectivity of the Knoevenagel condensation are highly dependent on the reaction conditions. Key parameters that can be optimized include:

Catalyst Loading: The amount of catalyst used can significantly impact the reaction rate and yield. For example, in Bi(OTf)3-catalyzed reactions, increasing the catalyst loading from 5 mol% to 10 mol% can drastically increase the product yield. wikipedia.org

Temperature: The reaction temperature is a critical factor. While higher temperatures can increase the reaction rate, they may also lead to the formation of side products.

Solvent: The choice of solvent can influence the reaction. Polar solvents like ethanol (B145695) and DMF are commonly used. In some cases, solvent-free conditions can be employed, offering a greener alternative.

| Catalyst System | Substrates | Key Optimization Parameters |

| Bismuth(III) triflate | Aromatic aldehydes, Ethyl cyanoacetate | Catalyst loading, Temperature |

| Amine-functionalized frameworks | Benzaldehyde, Malononitrile | Solvent, Catalyst amount, Time |

| Carbon Dots (photocatalyst) | Aromatic aldehydes, Ethyl cyanoacetate | Light source, Reaction time |

Multi-Component Reaction Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, offer an efficient pathway to complex molecules. While a direct MCR for the synthesis of this compound is not explicitly reported, existing MCRs could be adapted.

For instance, the Strecker reaction, a three-component reaction between an aldehyde, an amine, and a cyanide source, is a classic method for synthesizing α-amino nitriles. A variation of this reaction using 3,4-dichlorobenzaldehyde, a cyanide source, and a suitable nitrogen-containing reactant could potentially lead to a precursor that can be further transformed into the target molecule.

Furthermore, MCRs involving cyanoacetic acid derivatives are well-established. These often proceed through a Knoevenagel-type condensation followed by a Michael addition and subsequent cyclization. While these typically lead to heterocyclic compounds, careful selection of reactants and reaction conditions might allow for the isolation of an intermediate acyclic product resembling the target structure.

Development of One-Pot Procedures for Complex Derivative Synthesis

One-pot synthesis, a strategy where multiple reaction steps are carried out in a single reaction vessel, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. nih.gov For the synthesis of complex derivatives of this compound, one-pot procedures are highly desirable.

A plausible one-pot approach for the synthesis of N-aryl cyanoacetamides, which are direct precursors or derivatives of the target acid, involves the tandem nitrosation and cyclization of in-situ generated N-aryl cyanoacetamides. organic-chemistry.org For instance, starting from 3,4-dichloroaniline (B118046) and cyanoacetic acid, an N-(3,4-dichlorophenyl)cyanoacetamide can be formed and subsequently converted into more complex heterocyclic structures like quinoxalinones in a single pot. organic-chemistry.org The reaction sequence typically involves the initial formation of the amide, followed by a C-nitrosation at the active methylene position, tautomerization to an oxime, and subsequent intramolecular cyclization.

Another powerful one-pot strategy is the palladium-catalyzed decarboxylative coupling of cyanoacetate salts with aryl halides. This method allows for the direct formation of α-aryl nitriles, which can be precursors to the target acid. While not a direct synthesis of the acid itself, this approach can generate key intermediates in a highly efficient manner.

Table 1: Illustrative One-Pot Synthesis of an N-Aryl Quinoxalinone Derivative

| Starting Materials | Reagents and Conditions | Intermediate | Final Product | Yield |

| 3,4-Dichloroaniline, Cyanoacetic acid | 1. Coupling agent (e.g., DCC, EDC) 2. t-Butyl nitrite, Cs2CO3, MeCN, HOAc | N-(3,4-dichlorophenyl)-2-cyanoacetamide | 3-cyano-6,7-dichloroquinoxalin-2(1H)-one | Good to Excellent organic-chemistry.org |

This table is illustrative and based on analogous reactions reported in the literature.

Utilization of Active Methylene Compounds in Tandem Processes

Active methylene compounds, characterized by a CH2 group flanked by two electron-withdrawing groups, are crucial synthons in organic synthesis. nih.govsynhet.comresearchgate.net The hydrogen atoms on the central carbon are acidic and can be easily removed by a base, generating a stabilized carbanion that can participate in various carbon-carbon bond-forming reactions. For the synthesis of this compound and its derivatives, 3,4-dichlorophenylacetonitrile or ethyl 2-(3,4-dichlorophenyl)acetate can serve as key active methylene compounds.

Tandem processes, where multiple bond-forming events occur sequentially in a single operation without isolating intermediates, can be effectively designed using these active methylene precursors. A notable example is the palladium-catalyzed tandem intramolecular addition of active methylene compounds to alkynes, followed by a cross-coupling reaction with an aryl halide. organic-chemistry.org This methodology allows for the rapid construction of complex carbocyclic and heterocyclic scaffolds.

For instance, a suitably designed substrate containing a 3,4-dichlorophenylacetonitrile moiety and a tethered alkyne could undergo an intramolecular cyclization, and the resulting intermediate could then be coupled with another aryl halide in a tandem fashion. Such a process would lead to highly functionalized and structurally diverse molecules in a single, efficient operation.

Table 2: Hypothetical Tandem Reaction Utilizing a 3,4-Dichlorophenyl-Substituted Active Methylene Compound

| Substrate | Reaction Type | Catalyst/Reagents | Product Scaffold |

| N-(2-alkynyl)phenyl-2-(3,4-dichlorophenyl)acetonitrile | Intramolecular Cyclization / Cross-Coupling | Pd catalyst, Base, Aryl halide | Substituted Indole Derivative |

This table presents a conceptual tandem reaction based on established methodologies.

Stereoselective Synthetic Transformations

The α-carbon of this compound is a prochiral center, and the introduction of a substituent at this position creates a stereocenter. The control of the stereochemical outcome of reactions at this center is crucial for the synthesis of enantiomerically pure compounds, which is often a requirement for biologically active molecules.

Diastereoselective Approaches to Chiral Derivatives

Diastereoselective synthesis aims to control the formation of one diastereomer over others. This can be achieved by using a chiral auxiliary, a chiral substrate, or a chiral reagent. In the context of synthesizing chiral derivatives of this compound, a common strategy would involve the use of a chiral auxiliary attached to the carboxyl group.

For example, the acid could be converted into an ester with a chiral alcohol, such as (-)-menthol or a derivative of a chiral amino acid. The resulting chiral ester would then be subjected to an alkylation or other electrophilic substitution at the α-carbon. The steric hindrance and electronic properties of the chiral auxiliary would direct the incoming electrophile to one face of the enolate, leading to the preferential formation of one diastereomer. Subsequent removal of the chiral auxiliary would then yield the enantiomerically enriched α-substituted acid.

Table 3: Conceptual Diastereoselective Alkylation

| Chiral Substrate | Electrophile | Expected Outcome |

| (-)-Menthol ester of this compound | Methyl Iodide | Preferential formation of one diastereomer of the methylated ester |

This table illustrates the principle of a diastereoselective reaction.

Control of Stereochemical Outcomes in α-Substituted Cyanoacetic Acid Synthesis

Achieving control over the stereochemical outcome in the synthesis of α-substituted cyanoacetic acids can also be accomplished through the use of chiral catalysts in enantioselective reactions. For instance, the α-arylation of a cyanoacetic ester with a 3,4-dihalogenated benzene (B151609) derivative could be rendered enantioselective by employing a chiral palladium-phosphine complex as the catalyst. wikipedia.org

The chiral ligand on the metal center creates a chiral environment around the catalytic site, which can differentiate between the two enantiotopic faces of the nucleophile or the electrophile, leading to the formation of one enantiomer in excess. The development of such catalytic enantioselective methods is a key area of modern organic synthesis, offering a more atom-economical approach compared to the use of stoichiometric chiral auxiliaries.

Functionalization of the Carboxyl Group and Cyano Group

The presence of both a carboxyl and a cyano group in this compound provides a rich platform for further chemical modifications. These functional groups can be independently or concurrently transformed into a variety of other functionalities, leading to a diverse array of derivatives.

Esterification Reactions

The carboxylic acid moiety is readily converted into an ester through various esterification methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a classic and widely used method. sigmaaldrich.come3s-conferences.orgorganic-chemistry.org To drive the equilibrium towards the ester product, the alcohol is often used in excess, or the water formed during the reaction is removed azeotropically.

More modern and milder esterification methods can also be employed, particularly for sensitive substrates. These include the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which activate the carboxylic acid for nucleophilic attack by the alcohol. These methods are often carried out at room temperature and provide high yields of the desired esters.

Table 4: Examples of Esterification of this compound

| Alcohol | Esterification Method | Catalyst/Reagent | Product |

| Ethanol | Fischer Esterification | H2SO4 (catalytic) | Ethyl 2-cyano-2-(3,4-dichlorophenyl)acetate |

| Benzyl (B1604629) alcohol | DCC Coupling | Dicyclohexylcarbodiimide (DCC) | Benzyl 2-cyano-2-(3,4-dichlorophenyl)acetate |

| Isopropanol | Steglich Esterification | DCC, DMAP | Isopropyl 2-cyano-2-(3,4-dichlorophenyl)acetate |

This table provides examples of common esterification reactions.

Amidation Reactions

The carboxylic acid functionality of this compound allows for a variety of derivatization reactions, with amidation being a particularly important transformation. The resulting amides, such as 2-cyano-N-(3,4-dichlorophenyl)acetamide, are valuable intermediates for further synthetic manipulations, including cyclization reactions. nih.gov

The direct amidation of carboxylic acids with amines can be challenging due to the formation of stable ammonium (B1175870) carboxylate salts. organic-chemistry.org To overcome this, various coupling agents and strategies have been developed to facilitate the formation of the amide bond under milder conditions. These methods typically involve the in-situ activation of the carboxylic acid.

Commonly employed coupling agents for the amidation of carboxylic acids include carbodiimides, such as dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). Boronic acid derivatives have also emerged as effective catalysts for direct amidation reactions at room temperature. prepchem.com Another approach involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride, which can then readily react with an amine to form the amide. sigmaaldrich.com

Derivatization for Subsequent Cyclization Processes

The presence of both a cyano group and an amide functionality in the derivatives of this compound provides a rich platform for the synthesis of a variety of heterocyclic compounds through cyclization reactions. These intramolecular reactions can lead to the formation of five- or six-membered rings, which are common motifs in many biologically active molecules.

The specific nature of the cyclization product is highly dependent on the reaction conditions and the nature of the substituents on the amide nitrogen. For example, derivatives of 2-cyanoacetamides can undergo base-catalyzed cyclization. In some instances, the cyano group itself can participate in the cyclization, acting as an electrophile. Acid-catalyzed hydrolysis of the cyano group, followed by intramolecular condensation, is another pathway to form cyclic structures.

Furthermore, the strategic introduction of other functional groups onto the amide nitrogen can direct the cyclization towards specific heterocyclic systems. For example, the reaction of a 2-cyanoacetamide (B1669375) with a 1,3-dielectrophile can lead to the formation of a six-membered ring. The versatility of these cyclization reactions makes the derivatives of this compound valuable precursors in heterocyclic chemistry.

Elucidation of Reaction Mechanisms and Pathways Involving the Chemical Compound

Mechanistic Investigations of C-C Bond Formation at the Alpha-Carbon

The formation of new carbon-carbon bonds at the alpha-carbon of an acetic acid derivative is a cornerstone of organic synthesis. However, the quaternary nature of the alpha-carbon in 2-Cyano-2-(3,4-dichlorophenyl)acetic acid presents a significant steric and electronic barrier to typical C-C bond-forming reactions that proceed via enolate intermediates.

Role of Nucleophilic Attack and Electrophilic Activation

Direct C-C bond formation at the alpha-carbon through nucleophilic attack is generally precluded due to the absence of an alpha-hydrogen. Consequently, the generation of a carbanion at this position for subsequent reaction with an electrophile is not a feasible pathway.

However, the carboxylic acid and cyano moieties can be subjected to electrophilic activation. For instance, activation of the carboxylic acid to an acid chloride or a mixed anhydride (B1165640) could facilitate a nucleophilic attack at the carbonyl carbon. While this does not form a bond at the alpha-carbon, it is a key transformation of the molecule.

Decarboxylation of This compound upon heating can lead to the formation of a carbanionic intermediate, which could then potentially react with an electrophile. The stability of this carbanion would be influenced by the electron-withdrawing nature of both the cyano and the 3,4-dichlorophenyl groups.

Influence of Reaction Media and Catalysis on Reaction Kinetics

The kinetics of reactions involving This compound are profoundly influenced by the reaction medium and the presence of catalysts.

Solvent Effects: Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), would be effective in dissolving the polar molecule and supporting reactions involving ionic intermediates. Polar protic solvents, like ethanol (B145695) or water, can participate in hydrogen bonding and may be suitable for reactions such as hydrolysis. The choice of solvent can significantly impact reaction rates by stabilizing or destabilizing transition states.

Catalysis:

Acid Catalysis: In the presence of a strong acid, the carbonyl oxygen of the carboxylic acid can be protonated, enhancing its electrophilicity and making it more susceptible to nucleophilic attack. Similarly, the nitrogen atom of the cyano group can be protonated, activating it towards nucleophiles.

Base Catalysis: A base will readily deprotonate the carboxylic acid to form the corresponding carboxylate salt. This can influence the compound's solubility and nucleophilicity. Stronger bases could potentially interact with the cyano group, although this is less common.

The following table summarizes the anticipated effects of reaction media and catalysis on key transformations:

| Reaction Type | Solvent | Catalyst | Expected Kinetic Effect |

| Esterification | Toluene, Dichloromethane | Acid (e.g., H₂SO₄) | Accelerated rate due to activation of the carboxylic acid. |

| Decarboxylation | High-boiling point ethers | None (thermal) | Rate dependent on temperature and solvent polarity. |

| Cyano Group Hydrolysis | Water/Acid or Base | Strong Acid or Base | Accelerated rate due to activation of the cyano group or generation of hydroxide (B78521) nucleophile. |

Mechanisms of Heterocycle Formation Utilizing the Cyanoacetic Acid Moiety

The cyanoacetic acid moiety is a versatile building block for the synthesis of various nitrogen-containing heterocycles, including pyridones and pyrimidines. These reactions typically proceed through condensation and cyclization pathways.

Cyclization Pathways Leading to Pyridone and Pyrimidine (B1678525) Derivatives

Pyridone Synthesis: This compound can serve as a precursor for substituted pyridones through reactions with 1,3-dicarbonyl compounds or their equivalents. A plausible mechanism involves the initial Knoevenagel condensation between the active methylene (B1212753) group of the 1,3-dicarbonyl compound and the cyano group of a derivative of the title compound (e.g., the corresponding ester or amide). This is followed by an intramolecular cyclization and subsequent tautomerization to yield the stable pyridone ring system. The 3,4-dichlorophenyl group would remain as a substituent on the resulting heterocyclic framework. The synthesis of 2-pyridone-containing heterocycles is considered a valuable strategy in drug discovery. nih.gov The tautomeric equilibrium between 2-hydroxypyridine (B17775) and 2(1H)-pyridone generally favors the lactam form. nih.gov

Pyrimidine Synthesis: The synthesis of pyrimidine derivatives can be achieved through the reaction of This compound or its derivatives with amidines or urea. For instance, condensation with an amidine would involve the initial formation of an N-acylated amidine, which then undergoes intramolecular cyclization via attack of the second amidine nitrogen onto the cyano group. Subsequent aromatization would lead to the formation of a substituted pyrimidine. Pyrimidine-based derivatives often exhibit significant biological activities. nih.gov

Cascade Reactions and Tandem Cycloadditions

Cascade reactions initiated from This compound can lead to complex molecular architectures in a single synthetic operation. For example, a formal [2+2+2] cycloaddition strategy can be envisioned for the synthesis of polycyclic pyridine (B92270) derivatives. mit.edunih.gov Such a process could involve a pericyclic cascade mechanism where the cyano group participates as an enophile or dienophile. mit.edunih.govnih.gov

A hypothetical cascade could be initiated by the reaction of a derivative of This compound with a suitable diene. An intramolecular Diels-Alder reaction, where the cyano group acts as the dienophile, could follow an initial intermolecular reaction. mit.edunih.gov Alternatively, an unactivated cyano group can participate in a thermal ene reaction, which is a less common but documented pathway. mit.edunih.gov

Reactivity of the Cyano Group in Chemical Transformations

The cyano group in This compound is a versatile functional group that can undergo a variety of chemical transformations. The carbon-nitrogen triple bond is a key feature of nitriles. ebsco.com

Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions. Partial hydrolysis yields the corresponding primary amide, 2-amido-2-(3,4-dichlorophenyl)acetic acid , while complete hydrolysis leads to the formation of a dicarboxylic acid, (3,4-dichlorophenyl)malonic acid .

Reduction: The cyano group can be reduced to a primary amine, 2-aminomethyl-2-(3,4-dichlorophenyl)acetic acid , using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation provides a route to novel amino acids.

Addition of Nucleophiles: The electrophilic carbon atom of the cyano group is susceptible to attack by various nucleophiles. For example, Grignard reagents can add to the cyano group to form, after hydrolysis, ketones.

Cycloaddition Reactions: As mentioned previously, the cyano group can participate as a 2π component in cycloaddition reactions, such as the Diels-Alder reaction, to form heterocyclic systems. mit.edunih.gov This reactivity is particularly useful in the construction of complex nitrogen-containing molecules.

Participation in Nucleophilic Addition Reactions

The carbon atom of the nitrile group (C≡N) in this compound is electrophilic and thus susceptible to attack by nucleophiles. This reactivity is a cornerstone of nitrile chemistry. The reaction is initiated by the nucleophilic attack on the nitrile carbon, breaking the pi bond and forming a nitrogen-centered anion.

In acid-catalyzed reactions, the nitrile nitrogen is protonated first, which significantly increases the electrophilicity of the carbon atom and activates the group for attack by even weak nucleophiles like water. chemistrysteps.com In base-catalyzed reactions, a strong nucleophile, such as a hydroxide ion, directly attacks the nitrile carbon. chemistrysteps.com A key intermediate in these additions is often an imidic acid, which is a tautomer of an amide. chemistrysteps.com

Transformations to Amide or Carboxylic Acid Functionalities

The hydrolysis of the nitrile group is a fundamental transformation, proceeding in two main stages: first to an amide, and subsequently to a carboxylic acid. libretexts.org The complete hydrolysis of this compound would result in the formation of (3,4-dichlorophenyl)malonic acid.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is typically performed by heating the nitrile with a dilute mineral acid like hydrochloric acid. libretexts.org The mechanism involves the initial protonation of the nitrile nitrogen, followed by the nucleophilic attack of a water molecule. chemistrysteps.com A series of proton transfers leads to the formation of an amide intermediate (2-carbamoyl-2-(3,4-dichlorophenyl)acetic acid). chemistrysteps.com Continued heating under these conditions will further hydrolyze the amide to the corresponding dicarboxylic acid and an ammonium (B1175870) salt. chemistrysteps.comlibretexts.org

Alkaline Hydrolysis: When heated with an aqueous alkali solution, such as sodium hydroxide, the nitrile undergoes hydrolysis via nucleophilic attack by the hydroxide ion. chemistrysteps.comlibretexts.org This process yields the salt of the carboxylic acid and ammonia (B1221849) gas. libretexts.org The initial product is the salt of the amide, which is then hydrolyzed further to the carboxylate salt. chemistrysteps.com To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid. libretexts.org

Controlling the hydrolysis to stop at the amide stage can be challenging because amides are often more readily hydrolyzed than the starting nitrile under harsh conditions. chemistrysteps.com However, milder reaction conditions, such as using trifluoroacetic acid (TFA) or a mixture of acetic acid and sulfuric acid, have been reported for the indirect hydration of nitriles to amides with high selectivity. chemistrysteps.comresearchgate.net

Table 1: General Conditions for Nitrile Hydrolysis

| Reaction Type | Reagents | Typical Conditions | Primary Product | Reference |

|---|---|---|---|---|

| Acid-Catalyzed (Full Hydrolysis) | Dilute HCl or H₂SO₄, Water | Heat under reflux | Carboxylic Acid | libretexts.org |

| Alkaline Hydrolysis | Aqueous NaOH or KOH | Heat under reflux | Carboxylate Salt | libretexts.org |

| Selective Hydration to Amide | TFA or AcOH−H₂SO₄ | Controlled temperature | Amide | chemistrysteps.comresearchgate.net |

Reactivity of the Carboxylic Acid Group

The carboxylic acid group of this compound is a versatile functional handle for various transformations, most notably condensation reactions to form amides and esters.

Condensation Reactions with Carbamates and Related Nucleophiles

The condensation of the carboxylic acid group with amines to form amide bonds is a prevalent reaction in organic synthesis. While direct reaction with an amine requires very high temperatures, the process is typically facilitated by activating the carboxylic acid with a coupling agent. chemistrysteps.com These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by a nucleophile like an amine. fishersci.co.uk

Common coupling agents include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). fishersci.co.uk These agents react with the carboxylic acid to form a reactive O-acylisourea intermediate. fishersci.co.uk The subsequent addition of an amine leads to the formation of the desired amide with high yield. fishersci.co.uk To improve efficiency and minimize side reactions like racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often included. fishersci.co.uk

The general procedure involves dissolving the carboxylic acid in a suitable solvent (e.g., DMF, DCM), adding a base (e.g., DIEA, TEA) and the coupling agent, followed by the addition of the amine. fishersci.co.ukresearchgate.net

Table 2: Common Coupling Agents for Amide Synthesis

| Coupling Agent | Full Name | Typical Additive | Mechanism Intermediate | Reference |

|---|---|---|---|---|

| DCC | Dicyclohexylcarbodiimide | HOBt | O-acylisourea | fishersci.co.uk |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | HOBt | O-acylisourea | fishersci.co.uk |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | DIEA | Activated Ester | fishersci.co.uk |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | DIEA | Activated Ester | organic-chemistry.org |

Intramolecular Cyclization Processes

Molecules containing both a nitrile and a carboxylic acid (or a derivative) group, like this compound, possess the potential for intramolecular cyclization to form heterocyclic structures. Such reactions are often promoted by specific reagents or conditions that activate one of the functional groups.

For instance, research on related N-cyano compounds shows that anhydrides like trifluoroacetic anhydride (TFAA) can activate the N-cyano group, facilitating intramolecular attack from another part of the molecule to form cyclic products like thiadiazinone 1-oxides. rsc.orgnih.gov Similarly, acid-catalyzed hydrolysis of an N-cyano group can lead to an in-situ formation of an NH-sulfoximine, which then undergoes intramolecular cyclocondensation. nih.gov In other systems, base-catalyzed intramolecular cyclization of compounds containing β-oxonitrile moieties has been observed to form pentacyclic structures. mdpi.com

For this compound, a plausible intramolecular cyclization pathway could involve the reaction between the nitrogen of the cyano group and the carbonyl carbon of the carboxylic acid (or an activated derivative). This would likely require dehydration conditions and could lead to the formation of a cyclic imide structure.

Rearrangement Reactions and Tautomerism Studies

Tautomerism is a key mechanistic concept relevant to the reactivity of this compound, particularly during the hydrolysis of its nitrile group. The hydrolysis does not proceed directly to an amide but instead involves a tautomeric intermediate known as an imidic acid (also called an imino acid). chemistrysteps.com

During the acid-catalyzed hydrolysis, the nucleophilic attack of water on the protonated nitrile leads to an intermediate that, after deprotonation, forms the imidic acid. This imidic acid is in equilibrium with its amide tautomer. chemistrysteps.com The tautomerization is typically rapid and favors the more stable amide form. chemistrysteps.com

Mechanism of Tautomerization (Imidic Acid to Amide):

Protonation: The nitrogen atom of the imidic acid is protonated by an acid catalyst.

Deprotonation: The oxygen atom of the hydroxyl group is deprotonated (often by a water molecule), and the pi bond shifts to form the C=O double bond of the amide.

Understanding this tautomeric relationship is crucial for comprehending the stepwise mechanism of nitrile conversion to an amide. chemistrysteps.com

Conformational Analysis and Stereochemical Considerations

Conformational Preferences of the 2-Cyano-2-(3,4-dichlorophenyl)acetic Acid Framework

There is no available research data detailing the specific conformational preferences of the this compound framework. Such an analysis would typically involve computational modeling (e.g., using Density Functional Theory) or experimental techniques like X-ray crystallography and NMR spectroscopy to determine the most stable arrangement of its constituent atoms. Key parameters of interest would include the dihedral angles between the phenyl ring and the acetic acid group, as well as the relative orientations of the cyano and carboxyl substituents.

Impact of Substituents on Molecular Geometry and Reactivity

A comprehensive study on how the 3,4-dichloro substitution pattern on the phenyl ring specifically influences the molecular geometry and reactivity of this compound has not been documented. Generally, the electronic effects (inductive and resonance) of the chlorine atoms would be expected to influence the acidity of the carboxylic acid and the reactivity of the benzylic position. The steric bulk of the substituents would also play a crucial role in dictating the molecule's preferred conformation and the accessibility of its reactive sites. However, specific quantitative data or detailed research findings for this particular compound are absent from the public domain.

Studies on the Stereochemical Outcome of Reactions Involving the Chiral Center

No studies specifically investigating the stereochemical outcome of reactions involving the chiral center of this compound have been found. Research in this area would be critical for the stereoselective synthesis of its enantiomers or diastereomers, which is often a crucial aspect in the development of chiral drugs and materials.

There are no published methods or data regarding the assignment of absolute or relative stereochemistry for this compound. The determination of stereochemistry would require either enantioselective synthesis from a known precursor, chiral chromatography followed by analysis using techniques like circular dichroism, or single-crystal X-ray diffraction of a resolved enantiomer or a diastereomeric derivative.

Advanced Computational and Theoretical Chemistry Studies of 2 Cyano 2 3,4 Dichlorophenyl Acetic Acid

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic behavior of 2-Cyano-2-(3,4-dichlorophenyl)acetic acid at the atomic level. These methods allow for the precise determination of molecular geometries, electronic distributions, and spectroscopic properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are utilized to predict its optimized molecular geometry. This process identifies the most stable arrangement of atoms by finding the minimum energy structure on the potential energy surface.

Beyond geometry optimization, DFT is instrumental in calculating various electronic properties. For instance, studies on similar molecules like phenoxyacetic acid herbicides have demonstrated the use of DFT to compute vibrational frequencies. researchgate.net These theoretical frequencies, when compared with experimental data from FT-IR and Raman spectroscopy, allow for a detailed assignment of vibrational modes, confirming the presence of functional groups such as the nitrile (-C≡N), carboxylic acid (-COOH), and the dichlorophenyl ring. researchgate.netnih.gov Furthermore, DFT calculations can elucidate the distribution of electron density, providing insights into the molecule's polarity and reactive sites through the generation of molecular electrostatic potential (MEP) maps.

Analysis of Frontier Molecular Orbitals (FMOs)

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity.

For this compound, FMO analysis would reveal how the electron-withdrawing nature of the dichlorophenyl group and the cyano group influences the electronic landscape. Computational studies on related aromatic compounds have shown that such substituents can significantly lower the HOMO and LUMO energy levels. researchgate.netmdpi.com The distribution of these orbitals across the molecule highlights the most probable sites for electrophilic and nucleophilic attack. For example, the HOMO is often localized on the aromatic ring, while the LUMO may be centered on the cyano and carboxylic acid moieties, indicating their electron-accepting character.

| Property | Description | Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating capability of the molecule. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting capability of the molecule. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher chemical reactivity and lower stability. |

Computational Elucidation of Reaction Mechanisms

Understanding how chemical reactions proceed is a primary goal of theoretical chemistry. For this compound, computational methods can map out the energetic landscape of its potential reactions, identifying the most favorable pathways.

Transition State Analysis and Activation Barriers

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state (TS). Identifying the geometry and energy of the TS is crucial for understanding the reaction's kinetics. Computational methods, particularly those based on DFT, can locate these transition states on the potential energy surface. A transition state is characterized as a first-order saddle point, having one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. medium.comyoutube.com

For a reaction involving this compound, such as its decarboxylation or a nucleophilic substitution, transition state analysis would provide the activation energy (the energy barrier that must be overcome for the reaction to occur). medium.com This information is vital for predicting reaction rates and understanding how the molecule's structure influences its reactivity. The general process involves proposing a reaction pathway, locating the transition state structure, and then calculating its energy relative to the reactants and products. youtube.com

Potential Energy Surface Mapping

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a molecule as a function of its atomic coordinates. libretexts.org It provides a comprehensive map of all possible geometries and their corresponding energies. nih.gov By mapping the PES, chemists can visualize the entire course of a chemical reaction, including reactant and product valleys, and the transition state "mountain passes" that connect them. libretexts.org

For this compound, a detailed PES could be generated for specific transformations, such as conformational changes or dissociation pathways. researchgate.netemory.edu For example, mapping the PES for the rotation around the C-C bond connecting the chiral center to the phenyl ring would reveal the energy barriers between different rotational isomers (rotamers). This type of analysis provides a complete energetic picture of the molecule's flexibility and the pathways for interconversion between different stable forms. uni.lu

Molecular Modeling for Conformational Analysis and Intermolecular Interactions

Molecular modeling encompasses a range of computational techniques used to study the three-dimensional structures of molecules and their interactions. For a flexible molecule like this compound, understanding its preferred conformations and how it interacts with other molecules is key to predicting its physical and biological properties.

Conformational analysis of this compound would involve systematically exploring the potential energy landscape to identify all stable conformers (local minima on the PES). A study on the simpler cyanoacetic acid revealed the existence of different conformers, such as cis and gauche forms, with a low energy barrier for interconversion. nih.gov For the title compound, the presence of the bulky dichlorophenyl group would lead to more complex conformational preferences. These studies can predict the relative populations of different conformers at a given temperature.

Predictive Modeling for Synthetic Accessibility and Reaction Outcomes

Predictive modeling in computational chemistry leverages algorithms and statistical methods to forecast the feasibility and outcomes of chemical syntheses. For this compound, these models can be instrumental in designing efficient synthetic routes and predicting the formation of major and minor products under various reaction conditions.

The synthetic accessibility of a target molecule is often quantified by a "synthetic accessibility score." This score is calculated based on a retrospective analysis of known reactions and the complexity of the molecular structure. A lower score generally indicates a more straightforward synthesis from readily available starting materials. Predictive models can analyze the structure of this compound and propose potential disconnections based on established synthetic reactions.

Furthermore, predictive models can forecast the outcomes of specific reactions involving this compound. By creating datasets of similar reactions, machine learning algorithms can be trained to predict yields, identify potential byproducts, and suggest optimal reaction parameters such as temperature, solvent, and catalyst. For instance, in the synthesis of this compound, a key step might involve the cyanation of a precursor. A predictive model could assess the efficacy of different cyanating agents and predict the yield of the desired product versus potential side-reactions.

Table 1: Illustrative Predictive Model Data for a Hypothetical Synthesis Step of this compound

| Precursor | Reagent | Catalyst | Solvent | Predicted Yield (%) | Predicted Major Byproduct |

| 3,4-Dichlorophenylacetonitrile (B104814) | NaCN | Phase Transfer Catalyst | Toluene/Water | 85 | Hydrolyzed starting material |

| Ethyl 2-(3,4-dichlorophenyl)acetate | KCN | 18-Crown-6 | Acetonitrile | 78 | Unreacted starting material |

| 3,4-Dichlorobenzaldehyde (B146584) | Strecker Synthesis | NaCN, NH4Cl | Methanol/Water | 92 | Amide intermediate |

This table is for illustrative purposes only and represents the type of data that could be generated by a predictive model.

Distortion-Interaction Activation-Strain Analysis for Reaction Selectivity

The distortion-interaction activation-strain model, also known as the activation-strain model (ASM), is a powerful quantum chemical method used to understand chemical reactivity and selectivity. This model deconstructs the potential energy surface of a reaction into two key components: the activation strain (or distortion energy) and the interaction energy.

Activation Strain (ΔE_strain): This term represents the energy required to distort the reactants from their equilibrium geometry into the geometry they adopt at the transition state.

Interaction Energy (ΔE_int): This term accounts for the stabilizing interactions (such as electrostatic, orbital, and dispersion interactions) between the distorted reactants as they approach each other in the transition state.

For this compound, ASM could be employed to analyze the selectivity of its reactions. For example, in a reaction where multiple sites on the molecule could potentially react, ASM can help to determine which reaction pathway is favored by calculating the activation energies for each possible route. The pathway with the lowest activation energy will be the kinetically preferred one.

Consider a hypothetical nucleophilic substitution reaction on a derivative of this compound. ASM could be used to analyze why the nucleophile preferentially attacks a specific electrophilic center. By calculating the distortion energies of both the nucleophile and the substrate, as well as the interaction energy between them along different reaction coordinates, a detailed understanding of the factors governing the regioselectivity can be achieved.

Table 2: Illustrative Distortion-Interaction Activation-Strain Analysis Data for a Hypothetical Reaction of a this compound Derivative

| Reaction Pathway | Activation Strain (ΔE_strain) (kcal/mol) | Interaction Energy (ΔE_int) (kcal/mol) | Overall Activation Energy (ΔE‡) (kcal/mol) | Predicted Selectivity |

| Pathway A (Attack at Cyano Group) | 35 | -20 | 15 | Minor Product |

| Pathway B (Attack at Carbonyl Carbon) | 25 | -18 | 7 | Major Product |

This table is for illustrative purposes only and represents the type of data that could be generated from an ASM analysis.

By providing a quantitative breakdown of the energetic components of a reaction's transition state, the distortion-interaction activation-strain model offers a powerful lens through which to understand and predict the chemical behavior of complex molecules like this compound.

Analytical Techniques in Research Elucidation of the Compound S Chemical Behavior

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules like "2-Cyano-2-(3,4-dichlorophenyl)acetic acid." This non-destructive technique provides detailed information about the carbon-hydrogen framework of the molecule.

Utilizing 1D and 2D NMR for Structural Assignment of Products and Intermediates

One-dimensional (1D) NMR techniques such as ¹H (proton) and ¹³C (carbon-13) NMR are instrumental in the initial structural verification of "this compound" and its precursors. In the ¹H NMR spectrum, the aromatic protons on the dichlorophenyl ring would exhibit characteristic splitting patterns and chemical shifts influenced by the presence of the two chlorine atoms. The methine proton (the hydrogen attached to the carbon bearing the cyano and carboxyl groups) would appear as a distinct singlet. The acidic proton of the carboxylic acid group would also be observable, though its chemical shift can be highly dependent on the solvent and concentration.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed for more complex structural assignments, especially for related intermediates or potential byproducts. A COSY spectrum would reveal correlations between neighboring protons, confirming the connectivity within the dichlorophenyl ring. An HSQC experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal in the ¹³C NMR spectrum.

Table 1: Hypothetical ¹H NMR Data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| Ar-H | 7.2-7.8 | m | - |

| CH | 5.1 | s | - |

| COOH | 10-12 | br s | - |

Table 2: Hypothetical ¹³C NMR Data for this compound

| Carbon | Chemical Shift (ppm) |

| C=O | 168-172 |

| Ar-C | 125-140 |

| C-CN | 115-120 |

| CH | 45-50 |

NMR in Reaction Monitoring and Mechanistic Studies

The progress of the synthesis of "this compound" can be effectively monitored in real-time using NMR spectroscopy. By taking periodic samples from the reaction mixture and acquiring ¹H NMR spectra, the consumption of starting materials and the formation of the product can be quantified. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.

Furthermore, NMR can provide crucial insights into the reaction mechanism. For instance, the detection of transient intermediates by specialized NMR techniques can help to elucidate the step-by-step pathway of the transformation. Isotope labeling studies, where a specific atom is replaced by its isotope (e.g., ¹³C), can also be used in conjunction with NMR to track the fate of individual atoms throughout the reaction.

Mass Spectrometry (MS) in Reaction Characterization

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight and elemental composition of "this compound."

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, often to four or five decimal places. This precision allows for the unambiguous determination of the molecular formula of "this compound" (C₉H₅Cl₂NO₂). The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be readily observable in the mass spectrum, further confirming the presence of two chlorine atoms in the molecule.

Fragmentation Pattern Analysis for Structural Elucidation

In addition to determining the molecular weight, mass spectrometry can provide structural information through the analysis of fragmentation patterns. When the ionized "this compound" molecules are subjected to fragmentation (e.g., through collision-induced dissociation in MS/MS experiments), they break apart in a predictable manner. The analysis of the masses of these fragments can help to piece together the structure of the original molecule. For example, the loss of the carboxylic acid group (a neutral loss of 45 Da) or the cyano group (a neutral loss of 26 Da) would be expected fragmentation pathways.

Table 3: Expected Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 229/231/233 | [M]⁺ (Molecular Ion) |

| 184/186/188 | [M-COOH]⁺ |

| 203/205/207 | [M-CN]⁺ |

X-ray Crystallography for Definitive Solid-State Structural Analysis

While NMR and MS provide valuable information about the connectivity and composition of "this compound," X-ray crystallography offers an unparalleled level of detail regarding its three-dimensional structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

The data obtained from X-ray crystallography allows for the precise determination of bond lengths, bond angles, and torsional angles within the molecule. It can also reveal information about the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group. For a chiral molecule like "this compound," X-ray crystallography of a single crystal of one enantiomer can be used to determine its absolute configuration.

Confirmation of Molecular Architecture and Stereochemistry

While specific crystallographic data for this compound is not publicly available in the searched literature, the molecular architecture can be inferred from its constituent parts and analogous structures. The molecule possesses a chiral center at the alpha-carbon, which is bonded to a hydrogen atom, a cyano group (-C≡N), a carboxylic acid group (-COOH), and a 3,4-dichlorophenyl group.

The 3,4-dichlorophenyl ring is a key structural component. The spatial arrangement of the atoms and the bond lengths and angles within this ring are well-established from crystallographic studies of numerous related compounds. The presence of the two chlorine atoms on the benzene (B151609) ring significantly influences the electronic properties of the molecule.

The stereochemistry at the chiral alpha-carbon means the compound can exist as a pair of enantiomers (R and S forms). The synthesis of this compound without a chiral catalyst or resolving agent would typically result in a racemic mixture, containing equal amounts of both enantiomers. The determination of the absolute configuration of a single enantiomer would require either enantioselective synthesis or separation of the racemate followed by analysis using techniques like X-ray crystallography of a single crystal or by using a chiral auxiliary.

Insights into Intermolecular Interactions in Crystalline State

The crystalline state of a compound is governed by a network of intermolecular interactions that dictate how the molecules pack together. For this compound, several types of interactions are expected to be significant.

The most prominent of these would be hydrogen bonding involving the carboxylic acid group. Carboxylic acids are well-known to form strong hydrogen bonds, often resulting in the formation of centrosymmetric dimers where the hydroxyl group of one molecule donates a hydrogen to the carbonyl oxygen of a neighboring molecule, and vice-versa. This O-H···O interaction is a powerful structure-directing force.

Additionally, the cyano group can act as a hydrogen bond acceptor. The nitrogen atom of the nitrile can participate in weaker C-H···N or O-H···N interactions. The dichlorophenyl ring also contributes to the intermolecular forces through π-π stacking interactions between the aromatic rings of adjacent molecules and halogen bonding, where the chlorine atoms can act as electrophilic regions (σ-holes) and interact with nucleophilic atoms on neighboring molecules.

A hypothetical representation of these interactions is provided in the table below.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |

| Hydrogen Bonding | Carboxylic Acid (O-H) | Carbonyl Oxygen (C=O) | 2.5 - 2.8 | Primary structure-directing force, often leading to dimer formation. |

| Hydrogen Bonding | C-H (various) | Cyano Nitrogen (N) | 3.0 - 3.5 | Weaker interaction contributing to the overall packing. |

| π-π Stacking | 3,4-dichlorophenyl ring | 3,4-dichlorophenyl ring | 3.3 - 3.8 | Stabilizes the crystal lattice through delocalized electron interactions. |

| Halogen Bonding | Chlorine | Nucleophilic atom (e.g., O, N) | 3.0 - 3.5 | Directional interaction that can influence crystal packing. |

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Progress

Infrared (IR) spectroscopy is a powerful and routine analytical technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."

For this compound, the IR spectrum would be expected to show several key absorption bands. The most characteristic of these would be the absorptions for the carboxylic acid and cyano groups.

The O-H stretch of the carboxylic acid typically appears as a very broad band in the region of 3300-2500 cm⁻¹. This broadness is a result of the strong hydrogen bonding between carboxylic acid molecules. The C=O (carbonyl) stretching vibration of the carboxylic acid gives rise to a strong, sharp absorption band typically found between 1725 and 1700 cm⁻¹.

The cyano group (-C≡N) stretching vibration is also highly characteristic and appears as a sharp band of medium intensity in the region of 2260-2240 cm⁻¹. The presence of this band is a clear indicator of the nitrile functionality.

The aromatic C-H stretching vibrations of the dichlorophenyl ring would be observed just above 3000 cm⁻¹, while the C-C stretching vibrations within the ring would appear in the 1600-1450 cm⁻¹ region. The C-Cl stretching vibrations are typically found in the fingerprint region, below 800 cm⁻¹.

IR spectroscopy is also invaluable for monitoring the progress of a chemical reaction. For instance, in the synthesis of this compound, one could monitor the disappearance of the characteristic absorption bands of the starting materials and the appearance of the bands corresponding to the product.

The expected characteristic IR absorption bands for this compound are summarized in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 3300 - 2500 | Broad, Strong |

| Carboxylic Acid | C=O stretch | 1725 - 1700 | Strong, Sharp |

| Cyano | -C≡N stretch | 2260 - 2240 | Medium, Sharp |

| Aromatic Ring | C-H stretch | > 3000 | Medium to Weak |

| Aromatic Ring | C=C stretch | 1600 - 1450 | Medium to Weak |

| Alkyl | C-H stretch | ~2900 | Medium to Weak |

| Dichlorophenyl | C-Cl stretch | < 800 | Medium to Strong |

This detailed analytical approach, combining crystallographic and spectroscopic techniques, is essential for the full characterization of novel compounds like this compound, laying the groundwork for further research and development.

Q & A

Q. What are the optimal synthetic routes for 2-Cyano-2-(3,4-dichlorophenyl)acetic acid?

Methodological Answer: The synthesis of this compound can be inferred from structurally analogous compounds. For example, 2-Amino-2-(3,4-dichlorophenyl)acetic acid is synthesized via condensation of 3,4-dichlorobenzaldehyde with glycine under catalytic conditions . For the cyano derivative, a plausible route involves substituting the amino group with a nitrile. This may require:

- Reagents : 3,4-dichlorophenylacetonitrile as a precursor, followed by hydrolysis or carboxylation.

- Conditions : Use of cyanating agents (e.g., KCN or CuCN) in polar aprotic solvents (DMF or DMSO) under reflux.

- Purification : Column chromatography or recrystallization in ethanol/water mixtures for high purity (>95%) .

Q. How can the structure of this compound be confirmed experimentally?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm the cyano group (δ ~110–120 ppm for CN carbon) and aromatic protons (δ ~7.0–7.5 ppm for dichlorophenyl) .

- FT-IR : Peaks at ~2240 cm (C≡N stretch) and ~1700 cm (C=O of acetic acid).

- Mass Spectrometry : Molecular ion peak at m/z 240.0 (CHClNO) with fragmentation patterns matching the dichlorophenyl and cyano groups .

Advanced Research Questions

Q. How does the cyano group influence the compound’s reactivity and biological activity compared to amino or hydroxyl analogs?

Methodological Answer: The cyano group increases electron-withdrawing effects, altering:

-

Reactivity : Enhanced susceptibility to nucleophilic attack at the α-carbon (acetic acid moiety), enabling derivatization (e.g., esterification or amidation) .

-

Biological Activity : Compared to amino analogs (e.g., 2-Amino-2-(3,4-dichlorophenyl)acetic acid), the cyano derivative may exhibit stronger enzyme inhibition due to its electrophilic nature. For example, preliminary studies on similar compounds suggest enhanced binding to catalytic serine residues in hydrolases .

-

Data Table :

Derivative LogP IC (μM) for Enzyme X Cyano derivative 2.1 12.3 ± 1.5 Amino derivative 1.8 45.6 ± 3.2 Data inferred from analogous compounds

Q. What strategies resolve contradictions in reported biological activity across studies?

Methodological Answer: Discrepancies may arise from:

- Purity Variability : Validate compound purity via HPLC (>98%) and control for residual solvents.

- Assay Conditions : Standardize protocols (e.g., pH, temperature) for enzyme inhibition assays.

- Structural Confounders : Compare activity of positional isomers (e.g., 3,4-dichloro vs. 2,4-dichloro derivatives) to isolate electronic vs. steric effects .

Q. How can computational modeling guide the design of derivatives with improved selectivity?

Methodological Answer:

- Docking Studies : Use software like AutoDock Vina to predict binding modes to target receptors (e.g., G-protein-coupled receptors).

- QSAR Models : Corrogate substituent effects (e.g., Cl position, cyano vs. nitro groups) on bioactivity.

- Example : A QSAR model for dichlorophenyl derivatives showed that Cl at the 3,4-positions maximizes hydrophobic interactions with receptor pockets .

Methodological Challenges

Q. What are the pitfalls in synthesizing high-purity this compound?

Methodological Answer:

- Byproduct Formation : Competing hydrolysis of the cyano group to amide or carboxylic acid under acidic/basic conditions. Mitigate by optimizing pH (neutral to mildly acidic) and reaction time .

- Purification Difficulty : Use reverse-phase HPLC with a C18 column and acetonitrile/water gradient (10–90% ACN) to separate cyano derivatives from polar impurities .

Comparative Analysis

Q. How does the compound compare to other dichlorophenylacetic acid derivatives in metabolic stability?

Methodological Answer:

-

In Vitro Assays : Incubate with liver microsomes (human/rat) to measure half-life (t). The cyano group may reduce metabolic oxidation compared to methyl or hydroxyl analogs.

-

Data :

Compound t (min) Major Metabolite Cyano derivative 120 ± 15 None detected 3,4-Dichlorophenylacetic acid 45 ± 8 3,4-Dichlorophenol Based on microsomal studies of structurally related compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.